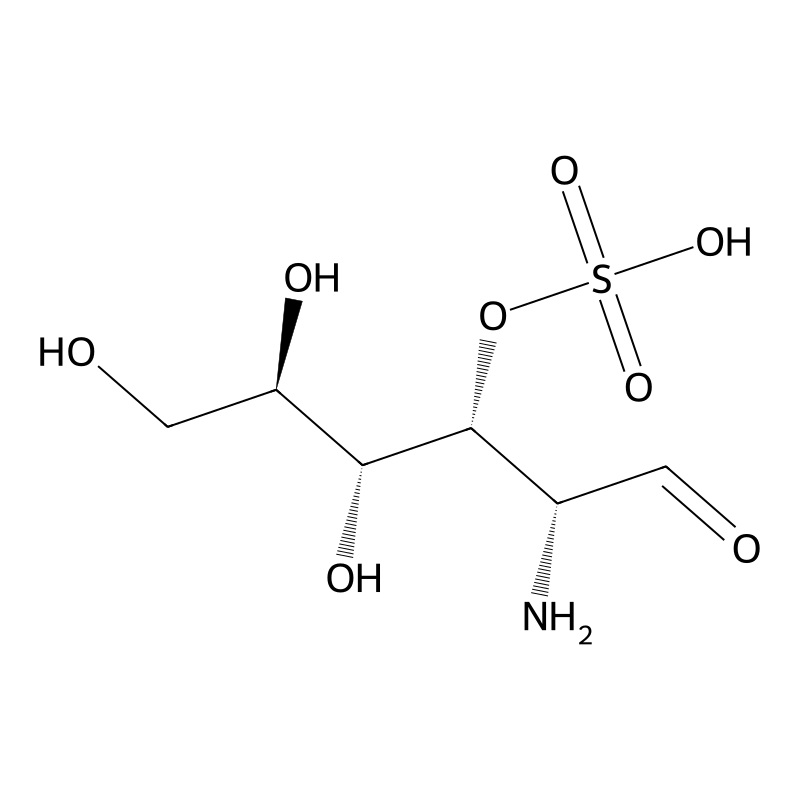

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is a sulfated derivative of glucosamine. It is characterized by a hexose backbone with multiple hydroxyl groups and an amino group, which contribute to its biological activity and solubility. The compound has the molecular formula C₆H₁₃NO₈S and is often referred to as D-glucosamine 3-sulfate. This compound plays a significant role in biological systems, particularly in the structure and function of glycosaminoglycans such as heparan sulfate and heparin .

There is no current information available on the mechanism of action of this specific compound.

- Deacetylation: Removal of acetyl groups can yield free amino groups.

- Sulfation: Additional sulfate groups can be added to the hydroxyl positions.

- Hydrolysis: Under acidic or basic conditions, the sulfate ester bond may hydrolyze, releasing the corresponding alcohol and sulfate ion.

- Formation of Glycosidic Bonds: It can participate in glycosidic bond formation with other sugars or alcohols.

These reactions are essential for modifying the compound for specific applications in biochemistry and pharmaceuticals.

[(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate exhibits several biological activities:

- Anticoagulant Properties: As a component of heparin-like molecules, it plays a role in inhibiting blood coagulation.

- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses in various tissues.

- Chondroprotective Effects: The compound is linked to promoting cartilage health and is often studied for its potential benefits in osteoarthritis treatment .

The synthesis of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate typically involves:

- Starting Material: D-glucosamine can be used as a precursor.

- Sulfation Reaction: D-glucosamine is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfate group.

- Purification: The product is purified through crystallization or chromatography to isolate the desired sulfated glucosamine.

Alternative methods may involve enzymatic sulfation using sulfotransferases for more selective modifications .

This compound has several applications:

- Pharmaceuticals: Used in formulations aimed at joint health and anti-inflammatory therapies.

- Nutraceuticals: Commonly found in dietary supplements for osteoarthritis management.

- Biotechnology: Utilized in research related to glycosaminoglycans and their roles in cell signaling and tissue repair.

Studies on [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate have revealed interactions with various biological molecules:

- Proteins: It binds to growth factors and cytokines, influencing cell proliferation and differentiation.

- Other Glycosaminoglycans: It interacts with heparin and other sulfated polysaccharides, affecting their biological functions.

These interactions are crucial for understanding its role in cellular processes and therapeutic applications .

Similar Compounds

Several compounds share structural similarities with [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| D-glucosamine | Amino sugar with hydroxyl groups | Precursor for glycosaminoglycans |

| Chondroitin sulfate | Sulfated glycosaminoglycan | Larger polymer structure |

| Heparin | Highly sulfated polysaccharide | Strong anticoagulant properties |

| N-acetylglucosamine | Acetylated derivative of glucosamine | Less hydrophilic than glucosamine |

These compounds highlight the uniqueness of [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate due to its specific sulfation pattern and biological activities that differentiate it from other similar structures .

Molecular Configuration and Stereochemical Analysis

The compound [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate is a hexose-derived sulfate ester with a specific stereochemical arrangement. Its structure features:

- Amino group at carbon C2 (2-amino).

- Ketone group at carbon C1 (1-oxo).

- Hydroxyl groups at carbons C4, C5, and C6.

- Sulfate group esterified to carbon C3 (3-yl hydrogen sulfate).

The stereochemistry is defined as (2R,3R,4R,5R), indicating that all chiral centers (C2, C3, C4, C5) adopt the R configuration. This arrangement differs from common glucosamine sulfate isomers, which often exhibit N-sulfation or 6-O-sulfation. For example, 3-O-sulfoglucosamine (C6H13NO8S) has sulfation at C3 but lacks the ketone group at C1, while 6-O-sulfoglucosamine (C6H13NO8S) features sulfation at C6.

Key Differences in Stereochemistry

| Feature | [(2R,3R,4R,5R)-Compound] | 3-O-Sulfoglucosamine | 6-O-Sulfoglucosamine |

|---|---|---|---|

| Primary Functional Groups | 1-oxo, 3-O-sulfate | 3-O-sulfate | 6-O-sulfate |

| Chiral Centers | C2, C3, C4, C5 (all R) | C2, C3, C4, C5 (varies) | C2, C3, C4, C5 (varies) |

| Hydroxyl Groups | C4, C5, C6 | C4, C5, C6 | C4, C5, C6 |

The ketone group at C1 distinguishes this compound from typical glucosamine derivatives, which retain a hydroxyl or amino group at this position. This modification may influence its reactivity and binding interactions.

Crystallographic Studies and Conformational Dynamics

Crystallographic data for this specific compound are not directly reported in the literature. However, insights can be inferred from structurally related sulfated glucosamines:

Active-Site Interactions:

In heparan sulfate 3-O-sulfotransferase (3-OST) complexes, such as 6XKG, 3-O-sulfated glucosamine residues adopt specific conformations. The sulfate group at C3 forms hydrogen bonds with conserved residues (e.g., lysine or arginine), stabilizing the substrate in the enzyme’s active site.Conformational Flexibility:

The presence of a ketone group at C1 may restrict rotational freedom compared to glucosamine derivatives with hydroxyl groups. This rigidity could influence the compound’s ability to participate in hydrogen bonding or π-stacking interactions.Salt Bridge Formation:

NMR studies on 3-O-sulfoglucosamine (GlcN3S) revealed no evidence of intramolecular salt bridges between the sulfate and amine groups, suggesting that such interactions are not critical for its stability.

Comparative Analysis with Glucosamine Sulfate Isomers

Structural and Functional Contrasts

The compound under study contrasts sharply with glucosamine sulfate isomers in sulfation position and functional groups:

| Compound | Sulfation Position | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| [(2R,3R,4R,5R)-Compound] | C3 | 1-oxo, 3-O-sulfate | 259.24 |

| 3-O-Sulfoglucosamine | C3 | 2-amino, 3-O-sulfate | 259.24 |

| 6-O-Sulfoglucosamine | C6 | 2-amino, 6-O-sulfate | 259.24 |

| 3,6-Di-O-Sulfoglucosamine | C3, C6 | 2-amino, 3-O,6-O-sulfates | 383.3 |

Biosynthetic and Catalytic Implications

- Enzymatic Specificity:

Heparan sulfate 3-O-sulfotransferases (3-OSTs) preferentially sulfate glucosamine residues adjacent to glucuronic acid (GlcA) or iduronic acid (IdoA2S). The ketone group in the studied compound may mimic the electron-withdrawing effect of a carboxylate from GlcA, potentially altering substrate recognition. - Biological Relevance:

While 3-O-sulfation is critical for anticoagulant activity (e.g., binding antithrombin), the ketone modification could disrupt such interactions, limiting its role in heparan sulfate-mediated processes.

The compound [(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-1-oxohexan-3-yl] hydrogen sulfate, commonly known as D-glucosamine-3-sulfate, represents a critical sulfated amino sugar derivative found naturally in various glycosaminoglycan structures [6]. This compound serves as a fundamental building block in heparan sulfate and other sulfated polysaccharides, where the 3-O-sulfation pattern plays essential roles in biological recognition and binding processes [30]. The synthesis of this compound and related sulfated carbohydrates requires sophisticated methodologies that can achieve regioselective sulfation while maintaining the integrity of the sensitive amino sugar backbone [32].

Chemoenzymatic Synthesis Strategies

Chemoenzymatic approaches have emerged as powerful methodologies for the synthesis of sulfated carbohydrates, combining the selectivity of enzymatic transformations with the versatility of chemical modifications [7] [10]. These strategies leverage the substrate specificity of sulfotransferase enzymes to achieve regioselective sulfation patterns that are difficult to obtain through purely chemical methods [11].

The biosynthesis of 3-O-sulfated glucosamine derivatives involves specialized sulfotransferase enzymes known as heparan sulfate glucosamine 3-sulfotransferases [30] [32]. Seven distinct isoforms of 3-O-sulfotransferases exist in the human genome, each displaying unique substrate specificities and catalytic requirements [30]. The 3-O-sulfotransferase-1 (3-OST-1) enzyme demonstrates strict substrate requirements, necessitating prior 6-O-sulfation for optimal catalytic activity [30]. This enzyme preferentially acts on glucosamine residues that are linked to glucuronic acid residues, forming the characteristic glucuronic acid-glucosamine 3-sulfate 6-sulfate disaccharide unit [30].

In contrast, the 3-O-sulfotransferase-3 (3-OST-3) enzyme exhibits different substrate preferences and must be employed before 6-O-sulfation to achieve efficient catalysis [30]. This isoform specifically recognizes glucosamine residues adjacent to 2-O-sulfated iduronic acid residues, generating iduronic acid 2-sulfate-glucosamine 3-sulfate linkages [30]. The distinct substrate requirements between these isoforms necessitate carefully designed synthetic sequences to accommodate their specific catalytic needs [30].

The chemoenzymatic synthesis of 3-O-sulfated oligosaccharides requires the coordinated action of multiple enzyme systems [7]. The process typically begins with the in situ generation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), the universal sulfate donor for sulfotransferase reactions [15]. PAPS synthase systems, particularly the bifunctional human PAPS synthase 1 (PAPSS1), provide an efficient means of generating this activated sulfate donor from adenosine triphosphate and inorganic sulfate [15]. The PAPSS1 enzyme contains both adenosine triphosphate sulfurylase and adenosine phosphosulfate kinase activities within a single polypeptide chain, enabling streamlined PAPS production [15].

Recent advances in chemoenzymatic synthesis have demonstrated the successful preparation of complex sulfated N-glycan libraries using combinations of sulfotransferases, galactosyltransferases, and sialyltransferases [7] [11]. The galactose-6-O-sulfotransferase (CHST1) catalyzes the transfer of sulfate groups to the C-6 position of terminal galactose residues in N-glycan structures [7]. This enzyme shows particular efficiency toward sialylated lactosamine structures and demonstrates branch selectivity in complex glycan architectures [7].

The N-acetylglucosamine-6-O-sulfotransferase (CHST2) provides complementary regioselectivity, introducing sulfate groups specifically onto N-acetylglucosamine residues [7] [11]. This enzyme exhibits novel branch selectivity during the sulfation of N-glycan structures, offering unique opportunities for generating structurally defined sulfated glycans [7]. The human galactose-3-O-sulfotransferase 2 (hGal3ST2) catalyzes 3-O-sulfation of terminal galactose moieties, showing preference for specific branches within complex glycan structures [7].

Table 1: Chemoenzymatic Synthesis Strategies for Sulfated Carbohydrates

| Method | Key Features | Substrate Specificity | Yields/Efficiency |

|---|---|---|---|

| Sulfotransferase (CHST1) - Galactose 6-O-sulfation | Catalyzes 6-O-sulfation of galactose in N-glycan context | Terminal galactose in sialylated lactosamine structures | 50% monosulfated, some disulfated products |

| Sulfotransferase (CHST2) - N-acetylglucosamine 6-O-sulfation | Branch-selective sulfation with novel specificity | N-acetylglucosamine residues in complex glycans | High efficiency with novel branch selectivity |

| Sulfotransferase (hGal3ST2) - Galactose 3-O-sulfation | Prefers upper arm galactose in N-glycan structures | Terminal galactose with mannose α1-6 mannose branch preference | Upper arm preference with moderate yields |

| PAPS Synthase Cascade System | In situ PAPS generation coupled to chondroitin sulfation | Chondroitin polysaccharide backbones | Coupled system with improved PAPS utilization |

| 3-O-Sulfotransferase (3-OST-1) pathway | Requires 6-O-sulfation prior to 3-O-sulfation | Glucuronic acid-glucosamine 3-sulfate 6-sulfate disaccharide unit formation | Requires post-6-O-sulfation for optimal activity |

| 3-O-Sulfotransferase (3-OST-3) pathway | Must precede 6-O-sulfation step for substrate recognition | Iduronic acid 2-sulfate-glucosamine 3-sulfate disaccharide unit formation | Efficient when performed before 6-O-sulfation |

The development of modular multienzyme cascade systems has significantly enhanced the efficiency of chemoenzymatic sulfation processes [15]. These systems integrate PAPS generation with sulfotransferase-mediated sulfation, eliminating the need for externally supplied activated sulfate donor [15]. The chondroitin 4-O-sulfotransferase system exemplifies this approach, where PAPSS1-mediated PAPS synthesis is directly coupled to polysaccharide sulfation [15].

Stepwise Chemical Derivatization Protocols

Chemical sulfation methodologies provide alternative approaches for introducing sulfate groups into carbohydrate structures, offering complementary selectivity patterns to enzymatic methods [16] [17] [34]. These protocols typically employ sulfur trioxide complexes or sulfate ester protecting group strategies to achieve controlled sulfation [19] [21].

The sulfur trioxide-pyridine complex represents one of the most widely utilized reagents for carbohydrate sulfation [21] [34]. This reagent system predominantly introduces sulfate groups at the C-6 position of hexose residues, with occasional sulfation occurring at C-3 positions under specific conditions [21] [34]. The reaction typically proceeds in dimethylformamide or pyridine solvent systems at elevated temperatures ranging from 55 to 100 degrees Celsius [21]. Microwave-assisted protocols have been developed to enhance reaction efficiency and reduce reaction times to 15-45 minutes [21].

The sulfur trioxide-trimethylamine complex offers enhanced selectivity when combined with diarylborinic acid catalysts [34]. This system enables site-selective sulfation of specific hydroxyl groups in pyranoside scaffolds, including both cis-1,2-diol and 1,3-diol configurations [34]. The method demonstrates particular utility for β-thioglycoside pyranoside substrates and requires the addition of diisopropylethylamine to optimize isolated yields [34].

Alternative sulfur trioxide complexes, including the dimethylformamide-sulfur trioxide system, provide compatibility with acid-sensitive substrates [21] [34]. This reagent can be generated in situ through the addition of methyl chlorosulfate to dimethylformamide at 0 degrees Celsius [21]. The resulting complex demonstrates effectiveness across diverse substrate classes, including amino acids, disaccharides, steroids, and other acid-labile compounds [21].

Protecting group strategies offer sophisticated approaches for achieving regioselective sulfation patterns in complex carbohydrate structures [18] [19]. The trichloroethyl protecting group has emerged as a valuable tool for masking sulfate esters during multistep synthetic sequences [19]. This protecting group demonstrates exceptional stability under acidic conditions while remaining removable under mild reductive conditions using zinc or sodium azide [19].

The development of orthogonal protecting group systems enables the preparation of carbohydrates with complex sulfation patterns [18]. Six-component protecting group strategies have been successfully implemented for heparan sulfate disaccharide synthesis, utilizing levulinoyl, acetyl, benzyl, tert-butyldimethylsilyl, allyl, and para-methoxybenzyl groups [18]. These systems allow for sequential deprotection and sulfation at specific positions, generating diverse sulfation libraries [18].

Sulfuryl imidazolium salt reagents provide enhanced regioselectivity for incorporating protected sulfate groups into monosaccharide scaffolds [5]. The introduction of methyl substitution at the 2-position of the imidazolium ring significantly improves the efficiency of these reagents [5]. Direct regioselective incorporation of trichloroethyl-protected sulfates has been achieved using modified sulfuryl imidazolium salts, enabling the preparation of mono-, di-, and trisulfated carbohydrate derivatives [5].

Table 2: Chemical Derivatization Protocols for Sulfated Carbohydrates

| Reagent System | Reaction Conditions | Selectivity | Applications |

|---|---|---|---|

| Sulfur trioxide-pyridine complex (Py·SO₃) | Dimethylformamide or pyridine, 55-100°C, microwave assistance | Predominantly C-6 hydroxyl, some C-3 hydroxyl sulfation | Heparin/heparan sulfate oligosaccharides |

| Sulfur trioxide-trimethylamine complex (Me₃N·SO₃) | Mild conditions with lipophilic cation exchange | Site-selective with diarylborinic acid catalysis | Polysaccharides and β-lactamase inhibitors |

| Sulfur trioxide-dimethylformamide complex (DMF·SO₃) | In situ formation from methyl chlorosulfate, 0°C | Compatible with acid-sensitive substrates | Xylooligosaccharides and steroid sulfation |

| Trichloroethyl chlorosulfate (TCE protection) | Base-mediated protection followed by deprotection | Orthogonal protecting group for staged synthesis | Sulfated oligosaccharide library synthesis |

| Phenyl chlorosulfate with sodium hydride | Sodium hydride activation in oxolane, room temperature | Primary and secondary hydroxyl groups | General carbohydrate sulfation |

| Sulfuryl imidazolium salts (SIS) | Direct regioselective incorporation with TCE protection | Enhanced regioselectivity with 2-methyl substitution | Protected sulfate diester incorporation |

Sequential derivatization approaches enable the preparation of complex sulfated structures through carefully orchestrated protection and deprotection sequences [20]. Permethylation followed by desulfation and acetylation protocols have been developed for analyzing sulfation patterns in glycosaminoglycan oligosaccharides [20]. These methods replace labile sulfate groups with stable acetyl modifications, enabling structural characterization through mass spectrometry techniques [20].

The application of benzylidene acetal protecting groups provides regioselective access to specific hydroxyl positions for sulfation [16]. The 4,6-benzylidene acetal protection of glucosamine residues, followed by sulfation with sulfur trioxide-pyridine complex and subsequent deprotection, enables the preparation of chondroitin sulfate-E-like compounds [16]. Multi-step processes combining benzylidene protection, acetylation, oxidative cleavage, sulfation, and global deprotection achieve 3-O-sulfation of glucuronic acid groups in chondroitin sulfate derivatives [16].

Purification Techniques for Sulfated Carbohydrates

The purification of sulfated carbohydrates presents unique challenges due to their high polarity, multiple charged groups, and potential for degradation under harsh conditions [22] [23]. Specialized chromatographic and separation techniques have been developed to address these challenges while maintaining the integrity of the sulfated structures [26] [28].

Anion-exchange chromatography represents the cornerstone technique for sulfated carbohydrate purification, exploiting the negative charge of sulfate groups for selective retention [22] [29]. Diethylaminoethyl (DEAE)-cellulose columns provide effective separation based on the degree of sulfation, with highly sulfated fractions eluting at higher salt concentrations [22]. The typical protocol employs equilibration with 50 millimolar sodium acetate buffer at pH 5.0, followed by gradient elution with increasing sodium chloride concentrations from 0 to 2000 millimolar [22].

The fractionation of sulfated polysaccharides using DEAE-cellulose chromatography demonstrates clear separation based on sulfate content [22]. Sulfated polysaccharides from Sargassum binderi showed increasing sulfate content across fractions, with the final fraction containing 24.08% sulfate compared to 8.25% in the first fraction [22]. This gradient reflects the increasing affinity of highly sulfated species for the positively charged DEAE matrix [22].

Size exclusion chromatography provides complementary separation based on molecular weight differences [26] [29]. This technique proves particularly valuable for analyzing molecular weight distributions of low molecular weight sulfated polysaccharides [26]. The optimization of chromatographic parameters, including mobile phase ionic strength, pH, column length, temperature, and flow rate, enables effective separation of complex sulfated mixtures [26].

Advanced purification systems utilizing chitosan microsphere adsorbents offer enhanced capacity and selectivity for sulfated polysaccharide purification [23]. Cross-linked chitosan microspheres prepared using genipin demonstrate over three-fold higher adsorption capacity compared to commercial Q Sepharose Fast Flow resins [23]. These robust microspheres with mean diameters of 100 micrometers exhibit mesoporous structures suitable for large molecule adsorption [23].

The chitosan microsphere system enables selective adsorption of sulfated polysaccharides in the presence of proteins through electrostatic screening [23]. Addition of 0.5 molar sodium chloride at pH 4.6 effectively screens electrostatic interactions between the chitosan adsorbent and proteins while maintaining sulfated polysaccharide binding [23]. This selectivity enables simultaneous deproteinization and purification, with deproteinization ratios reaching 96% and decolorization ratios achieving 94% [23].

High-performance liquid chromatography systems with indirect ultraviolet detection provide sensitive analytical capabilities for sulfated carbohydrates [27]. Ion-exchange chromatography coupled with phosphate buffer gradient elution achieves separation sensitivity down to 10 nanomoles [27]. This system demonstrates effectiveness for separating various phosphorylated and sulfated sugar derivatives, including those relevant to metabolic pathway analysis [27].

Table 3: Purification Techniques for Sulfated Carbohydrates

| Technique | Mechanism | Capacity/Efficiency | Target Applications |

|---|---|---|---|

| DEAE-cellulose anion-exchange chromatography | Electrostatic binding of negatively charged sulfated compounds | Linear gradient 0-2000 millimolar sodium chloride separation | Sulfated polysaccharides from marine biomass |

| Chitosan microsphere adsorption (CSGs) | Multifunctional adsorbent for deproteinization and decoloration | >3-fold higher capacity than Q Sepharose Fast Flow | Fucoidan purification with 96% deproteinization |

| Size exclusion chromatography (SEC) | Molecular weight-based separation | Effective for molecular weight distribution analysis | Low molecular weight sulfated polysaccharides |

| Ion-exchange high-performance liquid chromatography with indirect ultraviolet detection | Phosphate buffer gradient elution | Sensitivity down to 10 nanomoles | Phosphorylated and sulfated sugar analysis |

| Alcohol precipitation with triethylamine salt conversion | Solubility manipulation for purification | Improved dissolution in dimethyl sulfoxide for derivatization | Chondroitin sulfate oligosaccharide purification |

| Membrane filtration and dialysis | Molecular weight cutoff for desalting | Standard method for buffer exchange | General sulfated carbohydrate processing |

Membrane-based separation techniques, including dialysis and ultrafiltration, provide essential tools for desalting and buffer exchange operations [24] [25]. These methods enable the removal of excess salts and small molecule contaminants while retaining the sulfated carbohydrate products [25]. Molecular weight cutoff membranes can be selected to achieve specific separation requirements based on the size of the target compounds [25].

Alcohol precipitation methods offer simple yet effective approaches for sulfated carbohydrate recovery [20] [35]. The conversion of sulfated compounds to triethylamine salts improves solubility in organic solvents, facilitating subsequent purification steps [20]. This approach proves particularly valuable for highly sulfated glycosaminoglycan oligosaccharides that exhibit limited solubility in common organic solvents [20].

The development of specialized purification protocols for 3-O-sulfated oligosaccharides has revealed important stability considerations [32]. These compounds demonstrate lability under basic conditions, necessitating careful pH control during purification procedures [32]. The use of phosphate buffer systems at controlled pH values reduces unwanted degradation while maintaining separation efficiency [32].